molecular formula C64H76F3N11O17S2 B6295640 ((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate CAS No. 1926163-49-6

((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate

货号 B6295640
CAS 编号: 1926163-49-6
分子量: 1392.5 g/mol
InChI 键: OHKANZVWRAYQQJ-PMZRIBMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate, also known as Phalloidin TFA, is a novel synthetic compound with potential applications in scientific research. It is a derivative of the naturally occurring toxin, phalloidin, which is found in certain species of amanita mushrooms. Phalloidin TFA is a potent inhibitor of actin polymerization, which is important for a variety of cellular functions. This compound has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects.

科学研究应用

((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate TFA has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects. It has been used in a variety of scientific research applications, including studies of actin polymerization, cell motility, and cell signaling. It has also been used in studies of the structure and function of actin filaments, which are important for a variety of cellular processes. Additionally, this compound TFA has been used in studies of the structure and function of the cytoskeleton, which is a network of proteins and filaments that provide structural support to cells.

作用机制

((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate TFA inhibits actin polymerization by binding to the F-actin monomer, preventing it from forming into a filament. This inhibition of actin polymerization results in a decrease in cell motility and cell signaling. Additionally, this compound TFA has been found to disrupt the structure of the actin filaments, resulting in a decrease in their ability to provide structural support to cells.
Biochemical and Physiological Effects
This compound TFA has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit actin polymerization, resulting in a decrease in cell motility and cell signaling. Additionally, this compound TFA has been found to disrupt the structure of the actin filaments, resulting in a decrease in their ability to provide structural support to cells. Additionally, this compound TFA has been found to inhibit the formation of focal adhesions, which are important for cell adhesion and migration.

实验室实验的优点和局限性

((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate TFA has a number of advantages and limitations when used in laboratory experiments. One advantage of this compound TFA is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound TFA is a potent inhibitor of actin polymerization, making it a useful tool for studying actin-related processes. However, this compound TFA is not without its limitations. It is not as potent as some other actin inhibitors, and it is not a selective inhibitor, meaning that it can affect other cellular processes besides actin polymerization. Additionally, this compound TFA is not very soluble in aqueous solutions, making it difficult to use in some laboratory experiments.

未来方向

The potential future applications of ((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate TFA are numerous. It has been used in a variety of laboratory experiments and has been found to possess a variety of biochemical and physiological effects. It has potential applications in the study of actin-related processes, cell motility, and cell signaling. Additionally, this compound TFA has potential applications in the study of the structure and function of the cytoskeleton and the formation of focal adhesions. Additionally, this compound TFA has potential applications in the development of novel therapeutics for the treatment of diseases related to actin-related processes. Finally, this compound TFA has potential applications in the development of novel imaging agents for the detection of actin-related processes.

合成方法

The synthesis of ((R)-4-Hydroxy-4-methyl-Orn(CPM-b-Mpa)7)-Phalloidin Trifluoroacetate TFA is a multi-step process that involves the formation of a cyclic peptide from the natural toxin, phalloidin, followed by the attachment of trifluoroacetate groups to the cyclic peptide. The first step involves the formation of a cyclic peptide from phalloidin by reacting it with an acid such as trifluoroacetic acid. This reaction results in the formation of a cyclic peptide with a cyclic structure similar to that of phalloidin. The second step involves the attachment of trifluoroacetate groups to the cyclic peptide. This is accomplished by reacting the cyclic peptide with trifluoroacetic anhydride. This reaction results in the formation of this compound TFA, which is a cyclic peptide with trifluoroacetate groups attached to it.

属性

IUPAC Name

3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H75N11O15S2.C2HF3O2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84;3-2(4,5)1(6)7/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79);(H,6,7)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKANZVWRAYQQJ-PMZRIBMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H76F3N11O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。